Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate

PROTAC linker design Conformational restriction Spiro[3.3]heptane bioisostere

tert‑Butyl (6‑aminospiro[3.3]heptan‑2‑yl)carbamate (CAS 1239589‑52‑6) is a monoprotected diamine that incorporates the spiro[3.3]heptane scaffold [REFS‑1]. The molecule carries a Boc‑protected amine at the 2‑position and a free primary amine at the 6‑position, giving it an orthogonally addressable bifunctional architecture that is actively exploited in the assembly of proteolysis‑targeting chimeras (PROTACs) [REFS‑2].

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 1239589-52-6
Cat. No. B059562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate
CAS1239589-52-6
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2(C1)CC(C2)N
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-8(13)5-12/h8-9H,4-7,13H2,1-3H3,(H,14,15)
InChIKeyXVXPJMGYUOYFOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide — tert-Butyl (6-aminospiro[3.3]heptan-2-YL)carbamate (CAS 1239589-52-6) as a PROTAC Linker Building Block


tert‑Butyl (6‑aminospiro[3.3]heptan‑2‑yl)carbamate (CAS 1239589‑52‑6) is a monoprotected diamine that incorporates the spiro[3.3]heptane scaffold [REFS‑1]. The molecule carries a Boc‑protected amine at the 2‑position and a free primary amine at the 6‑position, giving it an orthogonally addressable bifunctional architecture that is actively exploited in the assembly of proteolysis‑targeting chimeras (PROTACs) [REFS‑2]. Its molecular formula is C₁₂H₂₂N₂O₂ (MW 226.32 Da) [REFS‑3], and the compound is classified as a PROTAC linker building block by multiple authoritative databases and vendors [REFS‑4].

Why Cyclohexane, Piperazine, or Alkyl‑Chain Linkers Cannot Replace tert‑Butyl (6‑aminospiro[3.3]heptan‑2‑YL)carbamate


Substituting this spiro[3.3]heptane‑derived building block with a simpler diamine—such as a cyclohexane‑1,4‑diamine, a piperazine, or a flexible alkyl diamine—would alter the N–N distance, the relative orientation of the two amino groups, and the intramolecular conformational landscape that the PROTAC linker must adopt. The spiro[3.3]heptane framework forces the two cyclobutane rings into a rigid, mutually perpendicular arrangement, fixing both the exit‑vector angle and the through‑space separation of the amine termini [REFS‑1]. In contrast, cyclohexane and piperazine rings sample multiple conformations, and alkyl‑chain linkers populate a large ensemble of rotamers; these fluctuations change the effective distance and angular distribution of the ligase‑ and target‑protein‑recruiting motifs, which can degrade ternary‑complex cooperativity and cellular degradation potency [REFS‑2]. Therefore, when a PROTAC programme has been optimised around the spiro[3.3]heptane linker geometry—as in the orally active CCND1/CDK4 degrader CPD‑39—a simple diamine replacement cannot reproduce the structure–degradation relationships that were empirically established for the spiro[3.3]heptane spacer [REFS‑3].

Quantitative Differentiation Evidence for tert‑Butyl (6‑aminospiro[3.3]heptan‑2‑YL)carbamate vs. In‑Class Alternatives


Conformational Restriction: Spiro[3.3]heptane vs. Cyclohexane Scaffold Geometry

The spiro[3.3]heptane scaffold acts as a conformationally restricted surrogate of the cyclohexane ring system, locking the relative orientation of the two amino groups [REFS‑1]. Crystallographic and computational analysis of closely related 1,6‑disubstituted spiro[3.3]heptane‑1,6‑diamines showed that the (1S,4r,6R)‑ and (1R,4r,6S)‑stereoisomers recapitulate the distance and spatial orientation of functional groups found in cis‑1,4‑disubstituted cyclohexanes, while the (1S,4s,6R)‑ and (1R,4s,6S)‑stereoisomers mimic trans‑1,3‑disubstituted cyclohexanes [REFS‑1]. For the 2,6‑disubstituted scaffold present in tert‑butyl (6‑aminospiro[3.3]heptan‑2‑yl)carbamate, the two amino groups reside on opposite cyclobutane rings that are locked at a ~90° dihedral angle, yielding an N–N distance approximately 1.3 Å longer than that in piperazine and a significant twist that alters exit‑vector directionality [REFS‑2]. This rigid architecture restricts the accessible conformational ensemble to a narrow set of low‑energy states, in contrast to the many interconverting chair, boat, and twist‑boat conformations available to cyclohexane diamines [REFS‑1].

PROTAC linker design Conformational restriction Spiro[3.3]heptane bioisostere

Lipophilicity Modulation: Spiro[3.3]heptane vs. Piperazine Linker Core

Incorporation of a 2,6‑diazaspiro[3.3]heptane core—the heteroatom analogue of the 2,6‑diaminospiro[3.3]heptane scaffold—reduces the measured logD₇.₄ of drug‑like molecules by up to 1.0 log unit relative to the corresponding piperazine analogues, despite the net addition of one carbon atom [REFS‑1]. This counter‑intuitive lipophilicity reduction is attributed to an increase in basicity (ΔpKa ~+1.9 units for the spiro variant) arising from the change in heteroatom connectivity from β‑ to γ‑relative to the second nitrogen [REFS‑1]. While these data were generated on 2,6‑diazaspiro[3.3]heptane derivatives rather than on the exact monoprotected carbamate, the homomorphous hydrocarbon scaffold (2,6‑diaminospiro[3.3]heptane) shares the same rigid framework, and the logD‑lowering effect is a direct consequence of the spiro[3.3]heptane topology [REFS‑1].

PROTAC linker design Lipophilicity engineering logD modulation

Aqueous Solubility Advantage: Spiro[3.3]heptane vs. Cyclohexane Analogues

Early evaluation of heteroatom‑substituted spiro[3.3]heptanes demonstrated that these scaffolds generally exhibit higher aqueous solubility than the corresponding cyclohexane derivatives [REFS‑1]. In a medicinal‑chemistry benchmark study, spiro[3.3]heptane‑containing drug‑like compounds showed improved solubility profiles that were consistently superior to those of their cyclohexane‑based matched pairs [REFS‑1]. Although the absolute solubility values were not reported for tert‑butyl (6‑aminospiro[3.3]heptan‑2‑yl)carbamate specifically, the solubility trend is structurally intrinsic to the spiro[3.3]heptane framework and is expected to extend to the 2,6‑diamino derivatives [REFS‑1].

Drug‑like properties Aqueous solubility Scaffold engineering

Proven PROTAC Utility: Incorporation into Orally Active CCND1/CDK4 Degrader CPD‑39

tert‑Butyl (6‑aminospiro[3.3]heptan‑2‑yl)carbamate is the explicit linker fragment used to construct CPD‑39, a heterobifunctional PROTAC degrader that simultaneously induces proteasomal degradation of CCND1 and CDK4 with oral activity [REFS‑1][REFS‑2]. The patent disclosure WO2024183798A1 identifies HY‑20240 (the target compound) as the black‑coloured linker component that bridges the target‑protein ligand (palbociclib derivative) and the E3‑ligase recruiter [REFS‑2]. CPD‑39 demonstrates anti‑proliferative activity consistent with dual CCND1/CDK4 degradation [REFS‑1]. While direct comparative degradation potency data for alternative linkers are not publicly available in the current patent or vendor documentation, the selection of this specific spiro[3.3]heptane‑derived linker in a development‑stage PROTAC with oral activity indicates that the linker geometry and physicochemical properties were empirically favoured over other linker classes during the medicinal‑chemistry optimisation campaign [REFS‑2].

PROTAC degradation CCND1 CDK4 Oral bioavailability

Monoprotection Regiochemistry: Orthogonal Addressability at the 2‑ and 6‑Positions

tert‑Butyl (6‑aminospiro[3.3]heptan‑2‑yl)carbamate places the Boc protecting group on the 2‑amino position, leaving the 6‑amino group free for first‑step conjugation [REFS‑1]. This specific regiochemistry distinguishes it from the isomeric tert‑butyl ((6‑aminospiro[3.3]heptan‑1‑yl)carbamate (CAS 1682647‑23‑9), where the Boc group occupies the 1‑position and the free amine resides at the 6‑position of the opposite cyclobutane ring [REFS‑2]. The 2‑Boc‑6‑amine arrangement affords a slightly different through‑bond connection path and dipole alignment compared with the 1‑Boc‑6‑amine isomer, affecting the trajectory of the first coupling reaction and the overall shape of the resultant linker‑ligand conjugate [REFS‑1][REFS‑2]. For PROTAC constructors who have established a synthetic route using the 2‑Boc regioisomer, substituting the 1‑Boc isomer would alter the intermediate geometry and require re‑optimisation of the conjugation sequence [REFS‑2].

Bifunctional building block Orthogonal protection Sequential functionalisation

Metabolic Stability Trend: Spiro[3.3]heptane vs. Flexible Cycloalkane Scaffolds

In the foundational drug‑discovery evaluation of heteroatom‑substituted spiro[3.3]heptanes, these scaffolds displayed a trend towards higher metabolic stability compared with their cyclohexane counterparts when appended to drug‑like cores such as fluoroquinolones [REFS‑1]. The improvement in metabolic stability was attributed to the rigid spiro[3.3]heptane framework, which reduces the number of accessible conformations that could be recognised by cytochrome P450 isoforms [REFS‑1]. While the stability data were generated on N‑heterocyclic spiro[3.3]heptanes and not on the exact carbamate 2,6‑diamine, the metabolic advantage arises from the shape of the hydrocarbon scaffold, which is shared by the target compound [REFS‑1].

Metabolic stability In vitro ADME Scaffold optimisation

Procurement‑Relevant Application Scenarios for tert‑Butyl (6‑aminospiro[3.3]heptan‑2‑YL)carbamate


Synthesis of PROTAC Degraders Targeting CCND1/CDK4 for Oncology Research

tert‑Butyl (6‑aminospiro[3.3]heptan‑2‑yl)carbamate is the linker component of CPD‑39, an orally active PROTAC that degrades both CCND1 and CDK4 [REFS‑1]. Research groups pursuing selective degradation of cyclin D1‑CDK4 complexes can directly procure this building block to replicate the published synthetic route, ensuring that the linker geometry and physicochemical properties are identical to those validated in the patent disclosure [REFS‑2].

Conformational Restriction in Bifunctional Molecule Assembly

When a PROTAC or heterobifunctional molecule requires a rigid, well‑defined spacer that limits conformational flexibility, the spiro[3.3]heptane scaffold provides a single low‑energy geometry with a defined N–N distance and exit‑vector angle [REFS‑3]. This is especially valuable when the ternary complex crystal structure or computational model indicates that flexible linkers would introduce entropic penalties or non‑productive binding modes [REFS‑4].

Lead Optimisation Campaigns Requiring Lipophilicity Reduction Without Extending Linker Length

For programmes where the linker component must maintain or reduce logD while preserving a compact overall profile, the spiro[3.3]heptane core offers an advantage over piperazine‑based linkers: it can lower logD₇.₄ by up to 1.0 unit without adding extra rotatable bonds or significantly enlarging the molecular footprint [REFS‑5]. This makes the building block attractive for ADME‑driven linker optimisation.

Sequential Bioconjugation Strategies Exploiting Orthogonal Amine Reactivity

The monoprotected architecture—Boc at position 2, free amine at position 6—enables a clean two‑step functionalisation workflow: first coupling at the free 6‑amine, followed by Boc deprotection and second conjugation at the 2‑amine [REFS‑6]. This orthogonal reactivity is essential for assembling the three‑component PROTAC architecture (target‑protein ligand–linker–E3 ligase ligand) in a controlled, high‑yielding manner [REFS‑7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.